molecular formula C11H7ClN2O3 B5812268 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide

2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide

Cat. No.: B5812268
M. Wt: 250.64 g/mol
InChI Key: HQIYZAPWTFTKSM-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a chloro group and a 2,5-dioxopyrrol-1-yl moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide typically involves the reaction of 2-chloro-4-aminobenzamide with 2,5-dioxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the benzamide core.

Scientific Research Applications

2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it has been shown to increase cell-specific glucose uptake and intracellular adenosine triphosphate levels, which are critical for monoclonal antibody production . The compound also affects the galactosylation of monoclonal antibodies, a key quality attribute for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance monoclonal antibody production sets it apart from other similar compounds, making it valuable for biotechnological applications .

Properties

IUPAC Name

2-chloro-4-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-5-6(1-2-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYZAPWTFTKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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